Lynestrenol

Descripción general

Descripción

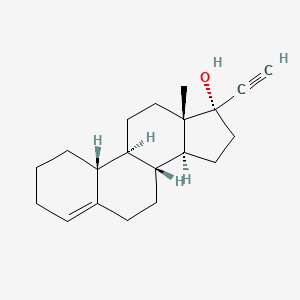

Linestrenol es un progestágeno sintético, que es un tipo de hormona utilizada en diversas aplicaciones médicas. Se utiliza principalmente en anticonceptivos orales y para el tratamiento de trastornos ginecológicos como las irregularidades menstruales. El linestrenol se desarrolló a finales de la década de 1950 y se introdujo para uso médico en 1961 . Es conocido por su capacidad de actuar como un profármaco, convirtiéndose en noretisterona en el cuerpo, que es un progestágeno potente .

Mecanismo De Acción

El linestrenol ejerce sus efectos uniéndose a los receptores de progesterona en el cuerpo. Actúa como un agonista del receptor de progesterona, imitando los efectos de la progesterona natural. Esto conduce a la supresión de la secreción de gonadotropinas de la glándula pituitaria, que a su vez inhibe la ovulación y altera el moco cervical para evitar la penetración de los espermatozoides . El linestrenol es un profármaco, y su forma activa, noretisterona, es responsable de sus efectos farmacológicos .

Compuestos Similares:

Noretisterona: El metabolito activo del linestrenol, utilizado en aplicaciones similares.

Levonorgestrel: Otro progestágeno sintético con usos similares en la anticoncepción.

Acetato de medroxiprogesterona: Utilizado en la terapia de reemplazo hormonal y para tratar la endometriosis.

Comparación: El linestrenol es único en su conversión a noretisterona, que proporciona potentes efectos progestágenos con una mínima actividad androgénica y estrogénica . En comparación con el levonorgestrel y el acetato de medroxiprogesterona, el linestrenol tiene una vía metabólica y un perfil farmacocinético distintos, lo que lo hace adecuado para aplicaciones terapéuticas específicas .

Análisis Bioquímico

Biochemical Properties

Lynestrenol plays a significant role in various biochemical reactions. It is metabolized in the liver through hydroxylation reactions involving enzymes such as CYP2C9, CYP2C19, and CYP3A4 . These enzymes convert this compound to its active form, norethisterone. This compound interacts with sex hormone-binding globulin (SHBG), which affects its bioavailability and activity in the body .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects the endometrial lining of the uterus, preventing ovulation and altering the cervical mucus to inhibit sperm penetration. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by binding to progesterone receptors in target tissues . This binding leads to changes in the transcription of specific genes involved in reproductive processes.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to norethisterone, which binds to progesterone receptors in target cells. This binding results in the activation or repression of specific genes, leading to changes in cellular function. This compound also inhibits the release of gonadotropins from the pituitary gland, preventing ovulation . Additionally, this compound’s interaction with SHBG modulates its availability and activity in the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound is rapidly absorbed and metabolized, with its active form, norethisterone, exerting its effects. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy over extended periods, with consistent effects on hormone levels and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ovulation and alters reproductive processes without significant adverse effects. At higher doses, this compound can cause toxic effects, including liver enzyme alterations and changes in lipid metabolism . These threshold effects highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized to norethisterone through hydroxylation reactions catalyzed by enzymes such as CYP2C9, CYP2C19, and CYP3A4 . This conversion is crucial for this compound’s biological activity. Additionally, this compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to SHBG, which modulates its bioavailability and distribution in the bloodstream . This interaction affects this compound’s localization and accumulation in target tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it binds to progesterone receptors and influences gene expression. This compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its effects precisely within target cells.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El linestrenol se sintetiza a través de una serie de reacciones químicas que comienzan a partir de precursores esteroideos. La síntesis implica la introducción de un grupo etinilo en la posición 17α del núcleo esteroideo. Los pasos clave incluyen:

Hidroxilación: Introducción de un grupo hidroxilo en la posición C3.

Etinilación: Adición de un grupo etinilo en la posición 17α.

Ciclización: Formación del sistema de anillo de ciclopenta[a]fenantreno.

Métodos de Producción Industrial: La producción industrial de linestrenol normalmente implica síntesis química a gran escala utilizando pasos de reacción similares a los mencionados anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, involucrando rigurosas medidas de control de calidad para garantizar que el producto final cumple con los estándares farmacéuticos .

Tipos de Reacciones:

Oxidación: El linestrenol puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de cetonas.

Reducción: Las reacciones de reducción pueden convertir el linestrenol en sus alcoholes correspondientes.

Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente en el grupo etinilo, lo que lleva a diferentes derivados.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Paladio sobre carbono para reacciones de hidrogenación.

Productos Principales:

Aplicaciones Científicas De Investigación

El linestrenol se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Química: Utilizado como compuesto modelo para estudiar la síntesis y las reacciones esteroideas.

Biología: Investigado por sus efectos sobre el sistema endocrino y la regulación hormonal.

Medicina: Ampliamente utilizado en píldoras anticonceptivas y para tratar trastornos menstruales.

Industria: Utilizado en la industria farmacéutica para la producción de medicamentos hormonales.

Comparación Con Compuestos Similares

Norethisterone: The active metabolite of lynestrenol, used in similar applications.

Levonorgestrel: Another synthetic progestogen with similar uses in contraception.

Medroxyprogesterone acetate: Used in hormone replacement therapy and for treating endometriosis.

Comparison: this compound is unique in its conversion to norethisterone, which provides potent progestogenic effects with minimal androgenic and estrogenic activity . Compared to levonorgestrel and medroxyprogesterone acetate, this compound has a distinct metabolic pathway and pharmacokinetic profile, making it suitable for specific therapeutic applications .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVGQYHLRCDXFQ-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021478 | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions., In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible. | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

52-76-6 | |

| Record name | Lynestrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lynestrenol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lynestrenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lynestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYNESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158-160 °C | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)